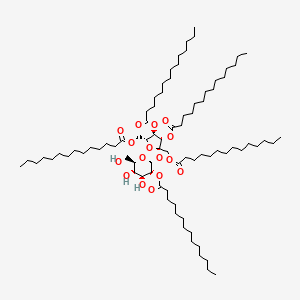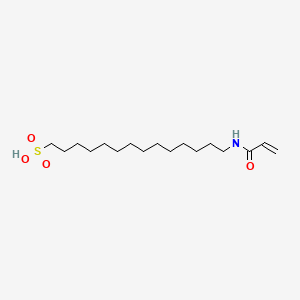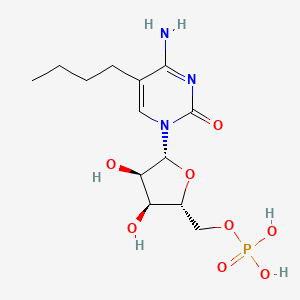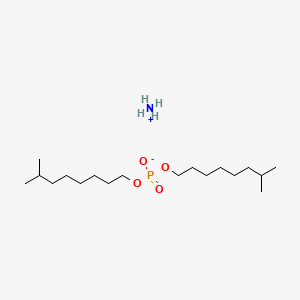
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- is an organic compound with the molecular formula C10H11ClF3N It is a derivative of benzenemethanamine, where the benzene ring is substituted with a chlorine atom at the 4-position, an ethyl group at the nitrogen atom, and a trifluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanamine as the core structure.
Ethylation: The nitrogen atom is ethylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced at the 3-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Amides, nitriles.
Reduction: Amines.
Substitution: Methoxy derivatives, cyano derivatives.
Applications De Recherche Scientifique
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, 4-chloro-: Lacks the ethyl and trifluoromethyl groups, resulting in different chemical and biological properties.
Benzenemethanamine, 4-chloro-N-ethyl-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Benzenemethanamine, 4-chloro-3-(trifluoromethyl)-:
Uniqueness
Benzenemethanamine, 4-chloro-N-ethyl-3-(trifluoromethyl)- is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90390-43-5 |
|---|---|
Formule moléculaire |
C10H11ClF3N |
Poids moléculaire |
237.65 g/mol |
Nom IUPAC |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C10H11ClF3N/c1-2-15-6-7-3-4-9(11)8(5-7)10(12,13)14/h3-5,15H,2,6H2,1H3 |
Clé InChI |
JWVORZCVWHSYAE-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)









